beta-L-sorbofuranose
Description
β-L-Sorbofuranose is a furanose form of L-sorbose, a monosaccharide with the formula C₆H₁₂O₆. It adopts a five-membered ring structure (furanose) with β-anomeric configuration and L-stereochemistry. This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly miglitol, a glucosidase inhibitor used to treat type 2 diabetes . Derivatives such as 6-deoxy-6-[(2-hydroxyethyl)amino]-β-L-sorbofuranose HCl (CAS 142345-67-3) are key components in miglitol production, highlighting its therapeutic relevance .
Properties
CAS No. |
41847-02-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m0/s1 |
InChI Key |
RFSUNEUAIZKAJO-FSIIMWSLSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-sorbofuranose can be synthesized through the oxidation of sorbitol using specific oxidizing agents. The reaction typically involves the use of catalysts such as platinum or palladium on carbon. The reaction conditions include maintaining a temperature range of 20-30°C and a pH of around 7 .
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Microorganisms such as Gluconobacter oxydans are used to oxidize sorbitol to sorbose, which is then converted to this compound. The fermentation process is optimized to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Beta-L-sorbofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sorbose or other derivatives.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride are used for acetylation or benzoylation reactions.
Major Products:
Oxidation: Sorbose and other oxidized derivatives.
Reduction: Sorbitol.
Substitution: Acetylated or benzoylated derivatives.
Scientific Research Applications
Beta-L-sorbofuranose has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Industry: It is used in the production of vitamin C and other fine chemicals.
Mechanism of Action
The mechanism of action of beta-L-sorbofuranose involves its role as a metabolite in various biochemical pathways. It is converted to other compounds through enzymatic reactions. For example, in the production of vitamin C, this compound is converted to 2-keto-L-gulonic acid, which is a precursor to vitamin C .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares β-L-sorbofuranose with analogous furanose sugars, emphasizing structural variations, functional groups, and applications:
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